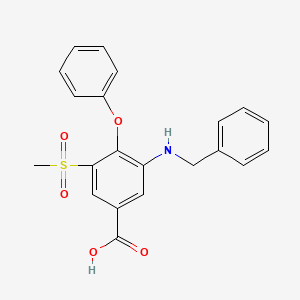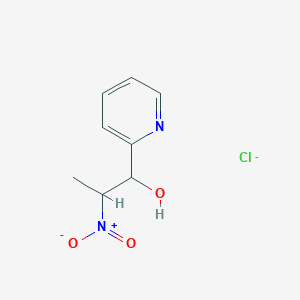
2-Nitro-1-pyridin-2-yl-propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-1-pyridin-2-yl-propan-1-ol is an organic compound characterized by the presence of a nitro group, a pyridine ring, and a hydroxyl group attached to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1-pyridin-2-yl-propan-1-ol typically involves the nitration of 1-pyridin-2-yl-propan-1-ol. This process can be achieved by reacting 1-pyridin-2-yl-propan-1-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-nitro-1-pyridin-2-yl-propan-1-one.
Reduction: Formation of 2-amino-1-pyridin-2-yl-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Nitro-1-pyridin-2-yl-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Nitro-1-pyridin-2-yl-propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.
類似化合物との比較
2-Nitro-1-pyridin-2-yl-propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
1-Pyridin-2-yl-propan-2-one: Lacks the nitro group but has a similar pyridine ring and propanol chain.
2-Amino-1-pyridin-2-yl-propan-1-ol: The nitro group is replaced by an amino group.
Uniqueness: 2-Nitro-1-pyridin-2-yl-propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
18528-25-1 |
|---|---|
分子式 |
C8H10ClN2O3- |
分子量 |
217.63 g/mol |
IUPAC名 |
2-nitro-1-pyridin-2-ylpropan-1-ol;chloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-6(10(12)13)8(11)7-4-2-3-5-9-7;/h2-6,8,11H,1H3;1H/p-1 |
InChIキー |
CCVDFGARIAHGOA-UHFFFAOYSA-M |
正規SMILES |
CC(C(C1=CC=CC=N1)O)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


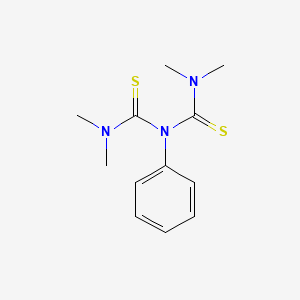
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
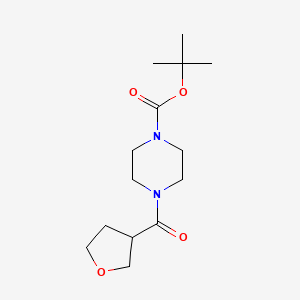
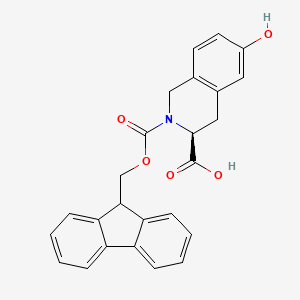
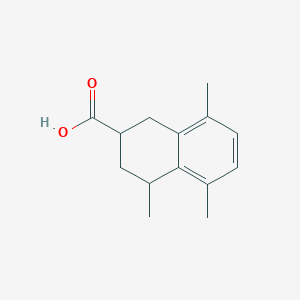
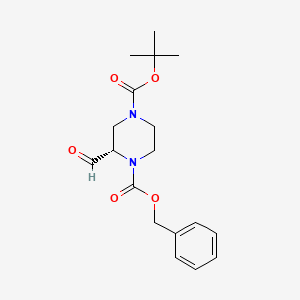
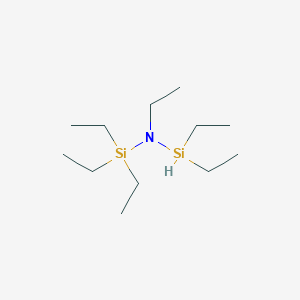
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)
![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
![(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid](/img/structure/B14013208.png)

